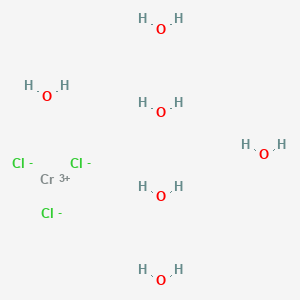

Chromium(3+) trichloride hexahydrate

Vue d'ensemble

Description

Chromium(3+) trichloride hexahydrate is the hexahydrate of chromium(3+) trichloride. It contains a chromium(3+) trichloride.

Applications De Recherche Scientifique

Environmental Remediation and Toxicity Chromium(3+), or trivalent chromium, plays a dual role in the environment and in biological systems. While it is considered an essential nutrient at low concentrations, contributing to glucose, lipid, and protein metabolism in humans and animals, its higher concentrations or different forms can lead to toxicity. Studies have highlighted the environmental concerns of chromium, especially hexavalent chromium, which is a well-recognized carcinogen. However, trivalent chromium is relatively benign compared to its hexavalent counterpart and has been the focus of remediation efforts to mitigate its environmental impact. The use of low-cost biological remediation technologies, like bioremediation and phytoremediation, has been explored for cleaning up chromium-contaminated soils, sediments, and waters (Zayed & Terry, 2003; Kanmani et al., 2011; Pakade et al., 2019).

Industrial Applications and Challenges In industrial settings, trivalent chromium is used in various applications, including cooling towers, plating, and tanning. However, the disposal of chromium-containing industrial waste has led to significant environmental contamination. Consequently, there has been a growing interest in developing and optimizing methods for chromium remediation. Techniques such as adsorption, which uses activated carbons and low-cost adsorbents, have been examined for their efficacy in chromium removal from water (Mohan & Pittman, 2006).

Molecular and Genotoxic Effects The molecular and genotoxic effects of chromium compounds, both trivalent and hexavalent, have been a subject of intense study. While trivalent chromium is less toxic than its hexavalent counterpart, it still poses risks of genetic mutations and DNA damage in various organisms. The mechanisms of DNA damage differ between the two forms, with trivalent chromium affecting base pair stacking and hexavalent chromium intercalating DNA. These insights contribute to the understanding of the complex mechanisms of chromium-induced carcinogenesis and genotoxicity (Fang et al., 2014).

Propriétés

Numéro CAS |

13820-88-7 |

|---|---|

Nom du produit |

Chromium(3+) trichloride hexahydrate |

Formule moléculaire |

Cl3CrH12O6 |

Poids moléculaire |

266.44 g/mol |

Nom IUPAC |

chromium(3+);trichloride;hexahydrate |

InChI |

InChI=1S/3ClH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Clé InChI |

LJAOOBNHPFKCDR-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3] |

SMILES canonique |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

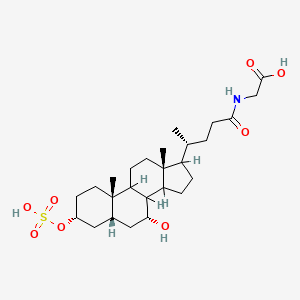

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

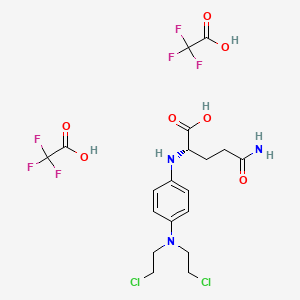

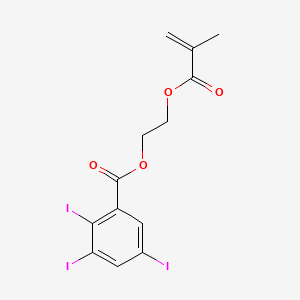

![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)

![6-[4-[4-(phenylmethyl)-1-piperazinyl]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223053.png)

![2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile](/img/structure/B1223054.png)

![3-(1,3-benzodioxol-5-ylmethyl)-4,10-dihydro-2H-[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B1223055.png)

![3-[[2-Benzofuranyl(oxo)methyl]amino]benzoic acid ethyl ester](/img/structure/B1223056.png)